3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11057574
InChI: InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3
SMILES: CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol

3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC11057574

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole -

Specification

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
IUPAC Name 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one
Standard InChI InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3
Standard InChI Key BPZBMHZXZDGNSA-UHFFFAOYSA-N
SMILES CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC
Canonical SMILES CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is C10_{10}H12_{12}N3_{3}O2_{2}S (calculated molecular weight: 254.29 g/mol). This differs from the closely related compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole (PubChem CID: 976848), which has a molecular formula of C16_{16}H15_{15}N3_{3}O2_{2}S and a molecular weight of 313.4 g/mol . The substitution of the 3-phenylpropanoyl group with a simpler propionyl chain reduces the compound’s steric bulk and alters its physicochemical properties, potentially enhancing solubility in polar solvents.

Structural Characterization

The compound’s core is the 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms. Key substituents include:

  • 2-Furyl group: A heteroaromatic ring contributing to electron-rich regions, influencing reactivity and intermolecular interactions.

  • Methylthio group (-SCH3_3): A sulfur-containing moiety that enhances lipophilicity and may participate in hydrogen bonding.

  • Propionyl group (-COCH2_2CH3_3): An acyl substituent that modulates electronic effects and steric hindrance.

Spectroscopic data for analogous compounds reveal characteristic IR absorptions for C=O (~1,680 cm1^{-1}), C=N (~1,580 cm1^{-1}), and S-CH3_3 (~700 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra typically show signals for furan protons (δ 6.3–7.4 ppm), methylthio groups (δ 2.5 ppm), and propionyl methyl protons (δ 1.1–1.3 ppm) .

Synthesis Methodologies

Conventional Two-Step Synthesis

The synthesis of 1,2,4-triazole derivatives traditionally involves:

  • Formation of thiosemicarbazides: Reaction of hydrazides with alkyl/aryl isothiocyanates.

  • Cyclization: Base-mediated ring closure to form the triazole core.

For 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole, a plausible pathway involves:

  • Step 1: Condensation of propionyl hydrazide with methyl isothiocyanate in ethanol to yield the intermediate thiosemicarbazide.

  • Step 2: Refluxing the intermediate in 4N sodium hydroxide to induce cyclization, followed by acidification to precipitate the product .

Table 1: Comparison of Synthesis Methods

ParameterConventional Method One-Pot Method
Reaction Time8–12 hours4–6 hours
Yield50–65%70–86%
Solvent SystemEthanol/WaterEthanol/4N NaOH
Environmental ImpactHigh solvent wasteReduced waste generation

Optimization Strategies

Recent advancements emphasize one-pot synthesis to improve efficiency. For example, Shah et al. achieved a 50% yield for a related triazole derivative using a streamlined protocol . Key optimizations include:

  • Temperature control: Maintaining reflux conditions (78–80°C) to accelerate cyclization.

  • Solvent selection: Using ethanol-water mixtures to enhance intermediate solubility.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its substituents:

  • Lipophilicity: The methylthio group increases logP (~2.1), favoring permeability across biological membranes.

  • Polarity: The furan and propionyl groups enhance solubility in dimethyl sulfoxide (DMSO) and acetone.

Stability studies on analogous triazoles indicate decomposition at temperatures >200°C, with photodegradation observed under UV light .

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point145–150°C (estimated)
LogP (Partition Coeff.)2.1
Solubility in Water<1 mg/mL
pKa4.3 (triazole NH)

Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substituent positions during cyclization remains a hurdle.

  • Scalability: Transitioning from lab-scale to industrial production requires solvent recovery systems.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the propionyl and methylthio groups.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in preclinical models.

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